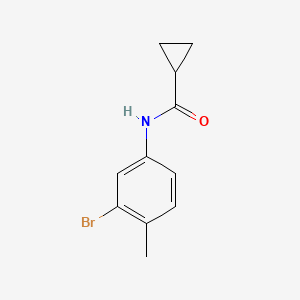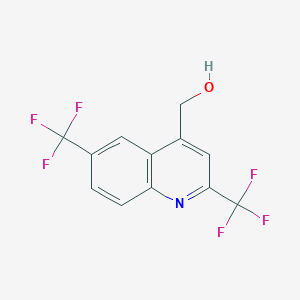
(2,6-Bis(trifluoromethyl)quinolin-4-yl)methanol
Descripción general
Descripción
“(2,6-Bis(trifluoromethyl)quinolin-4-yl)methanol” is an organofluorine compound . It consists of a quinoline bearing trifluoromethyl substituents at positions 2 and 6, as well as a hydroxymethyl substituent at position 4 .
Molecular Structure Analysis
The molecular structure of “(2,6-Bis(trifluoromethyl)quinolin-4-yl)methanol” is represented by the formula C12H7F6NO . The InChI code for this compound is 1S/C12H7F6NO/c13-11(14,15)7-1-2-9-8(4-7)6(5-20)3-10(19-9)12(16,17)18/h1-4,20H,5H2 .Physical And Chemical Properties Analysis
The molecular weight of “(2,6-Bis(trifluoromethyl)quinolin-4-yl)methanol” is 295.18 . It is a solid at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- The compound has been utilized in the synthesis of oxazolidines derived from mefloquine and arenealdehydes. The study examined diastereoisomers and polymorphs of these compounds, highlighting the versatility of this chemical in molecular construction and its potential for creating diverse molecular structures (Gonçalves et al., 2015).
- Research on mefloquine derivatives involving this compound demonstrated its application in crystallography and anti-tubercular activities. The study provided insights into the structural aspects of these derivatives and their biological relevance, particularly in tuberculosis treatment (Wardell et al., 2011).
Application in Malaria Treatment
- A library of diamine quinoline methanols was designed using the mefloquine scaffold, which includes (2,6-Bis(trifluoromethyl)quinolin-4-yl)methanol. These were studied for their potential in intermittent preventative treatment against Plasmodium falciparum, indicating the compound's significance in developing new antimalarial treatments (Milner et al., 2011).
Cytotoxicity Studies
- The compound has been used in synthesizing novel derivatives, such as polysubstituted (5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl)(quinolin-4-yl)methanones. These derivatives were studied for their cytotoxicity, demonstrating the importance of this chemical in medicinal chemistry and potential pharmacological applications (Bonacorso et al., 2016).
Fluorescent Probe Development
- It was used in the synthesis of a novel thiopiperazine fluorescent probe, showcasing its application in chemical sensing and analysis (Lin-ya, 2014).
Coordination Chemistry
- The chemical has been involved in studies related to the synthesis of complexes, particularly in coordination chemistry. This includes the complexation with metals like Sn(II), indicating its utility in developing new materials and catalysts (Kitamura et al., 2000).
Safety And Hazards
Propiedades
IUPAC Name |
[2,6-bis(trifluoromethyl)quinolin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F6NO/c13-11(14,15)7-1-2-9-8(4-7)6(5-20)3-10(19-9)12(16,17)18/h1-4,20H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDRTCHXKJZSCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=CC(=N2)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F6NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Bis(trifluoromethyl)quinolin-4-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



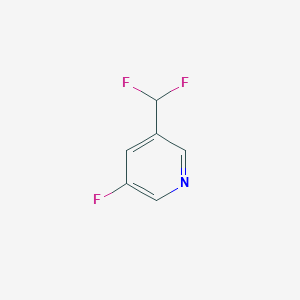
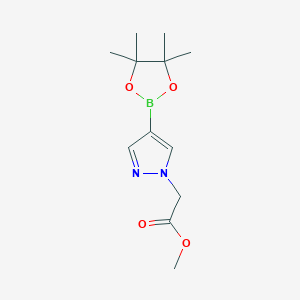
![3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B1399074.png)
![4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)butanoic acid](/img/structure/B1399075.png)
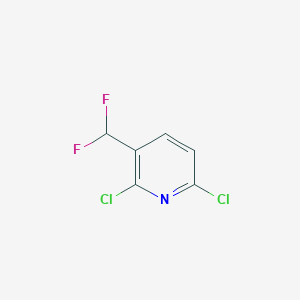
![CarbaMic acid, N-[5-[(2-phenylethyl)aMino]pentyl]-, 1,1-diMethylethyl ester](/img/structure/B1399078.png)
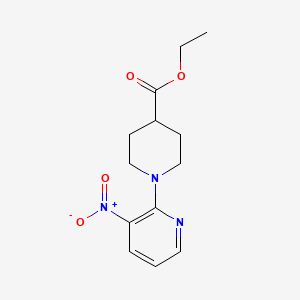
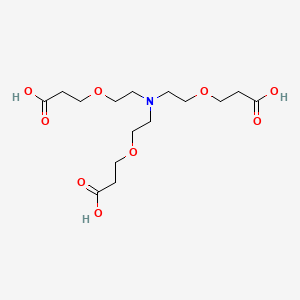
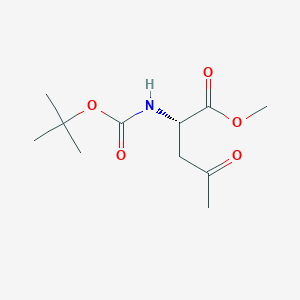
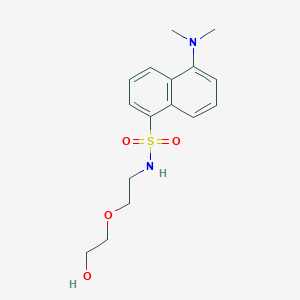
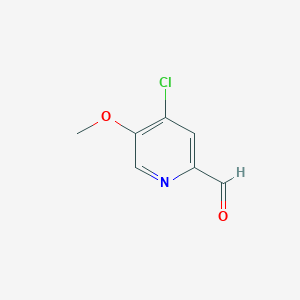
![4,5-dimethyl 1-[2-oxo-2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B1399088.png)
![6-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)hexanoic acid](/img/structure/B1399089.png)
